5-Ethyl-3-phenyl-2,5-dihydro-1,2,4-oxadiazole
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Overview
Description
5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with benzoyl chloride, followed by cyclization with acetic anhydride. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or ethanol
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Industrial Production Methods
Industrial production of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole derivatives
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different substituents on the phenyl ring
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides
Reduction: Formation of dihydro-oxadiazole derivatives
Substitution: Formation of halogenated phenyl derivatives
Scientific Research Applications
5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Study of its interactions with enzymes and proteins to understand its biological activity.
Industry: Use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial, antiviral, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Comparison
5-ethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of an ethyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other oxadiazole derivatives.
Properties
CAS No. |
37467-27-9 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) |
InChI Key |
JNPWYKIHZBOIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=C(NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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